(R)-Gyramide A Hydrochloride
Overview
Description
®-Gyramide A Hydrochloride is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is a hydrochloride salt form of ®-Gyramide A, which is a chiral molecule with significant biological activity. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Gyramide A Hydrochloride typically involves the following steps:
Chiral Resolution: The initial step involves the resolution of a racemic mixture to obtain the ®-enantiomer of Gyramide A. This can be achieved through chiral chromatography or by using a chiral auxiliary.
Hydrochloride Formation: The ®-Gyramide A is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Gyramide A Hydrochloride may involve large-scale chiral resolution techniques such as crystallization or enzymatic resolution. The hydrochloride formation is typically performed in large reactors with precise control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-Gyramide A Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products
Oxidation: The major product is an oxidized form of ®-Gyramide A.
Reduction: The major product is a reduced form of ®-Gyramide A.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
®-Gyramide A Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ®-Gyramide A Hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
®-Gyramide A Hydrochloride can be compared with other similar compounds such as:
(S)-Gyramide A Hydrochloride: The (S)-enantiomer of Gyramide A, which may have different biological activity.
Gyramide B Hydrochloride: A structurally similar compound with variations in its chemical structure.
Gyramide C Hydrochloride: Another related compound with distinct properties.
Properties
IUPAC Name |
5-fluoro-2-methyl-N-[(3R)-1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S.ClH/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3;/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3;1H/t19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHBXQVGBTVEDP-FSRHSHDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)N[C@@H]2CCN(C2)CC3=CC=C(C=C3)OC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClFN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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